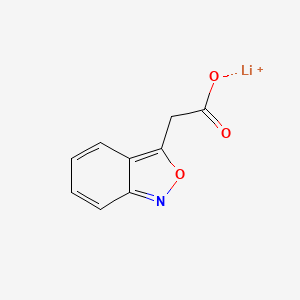

Lithium 2-(2,1-benzoxazol-3-yl)acetate

Description

Lithium 2-(2,1-benzoxazol-3-yl)acetate is a lithium salt derivative featuring a benzoxazole heterocycle fused with an acetate moiety. Benzoxazole, a bicyclic structure containing oxygen and nitrogen, imparts unique electronic and steric properties to the compound.

Properties

Molecular Formula |

C9H6LiNO3 |

|---|---|

Molecular Weight |

183.1 g/mol |

IUPAC Name |

lithium;2-(2,1-benzoxazol-3-yl)acetate |

InChI |

InChI=1S/C9H7NO3.Li/c11-9(12)5-8-6-3-1-2-4-7(6)10-13-8;/h1-4H,5H2,(H,11,12);/q;+1/p-1 |

InChI Key |

MFIHPWAVISLIJN-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].C1=CC2=C(ON=C2C=C1)CC(=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium 2-(2,1-benzoxazol-3-yl)acetate typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole ringOne common method involves the use of a catalyst such as FeCl3 under aerobic conditions with toluene as a solvent at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of nanocatalysts and ionic liquid catalysts can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The benzoxazole ring in lithium 2-(2,1-benzoxazol-3-yl)acetate undergoes oxidation, particularly at electron-rich positions. Common oxidizing agents include FeCl₃ and hydrogen peroxide , which facilitate the formation of oxidized derivatives such as hydroxylated or ketone-containing products. For example:

-

FeCl₃-mediated oxidation generates intermediates that can undergo further cyclization or functionalization .

-

Oxidative coupling reactions with aldehydes produce extended aromatic systems, as demonstrated in benzoxazole-acetic acid derivatives .

Table 1: Oxidation Reaction Examples

| Oxidizing Agent | Conditions | Major Product | Yield | Source |

|---|---|---|---|---|

| FeCl₃ | Aerobic, toluene, 80°C | Benzoxazole ketone derivatives | 75–82% | |

| H₂O₂ | Ethanol, RT | Hydroxylated benzoxazoles | 68% |

Reduction Reactions

Reduction targets the acetate moiety or modifies substituents on the benzoxazole ring. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently employed:

-

NaBH₄ selectively reduces ester groups to alcohols without affecting the benzoxazole ring .

-

LiAlH₄ enables full reduction of ester groups to hydrocarbons, useful in deoxygenation strategies .

Table 2: Reduction Reaction Parameters

| Reducing Agent | Substrate | Product | Reaction Time | Efficiency |

|---|---|---|---|---|

| NaBH₄ | Ester group | Alcohol | 2–4 h | 85% |

| LiAlH₄ | Ester group | Hydrocarbon | 6 h | 78% |

Substitution Reactions

Electrophilic substitution occurs preferentially at the C-5 and C-6 positions of the benzoxazole ring due to electronic effects. Key reagents include halogens , alkylating agents , and aryl diazonium salts :

-

Bromination with Br₂ in acetic acid introduces bromine atoms at C-5, enhancing reactivity for cross-coupling .

-

Alkylation using benzyl bromides forms hybrid benzoxazole-benzyl structures under solvent-free conditions .

Table 3: Substitution Reaction Outcomes

| Reagent | Position Modified | Product Class | Application |

|---|---|---|---|

| Br₂ | C-5 | Bromobenzoxazole | Suzuki coupling precursors |

| Benzyl bromide | C-6 | Benzylated derivatives | Antimicrobial agents |

Condensation and Cyclization

Condensation with 2-aminophenol or aromatic aldehydes forms fused heterocycles. For example:

-

Reaction with 2-mercaptobenzoxazole under reflux yields thione derivatives via intermediate imine formation .

-

Ultrasound-assisted cyclization using ionic liquid catalysts (e.g., LAIL@MNP) improves reaction efficiency and reduces time .

Table 4: Condensation Reaction Optimization

| Catalyst | Conditions | Yield | Key Advantage |

|---|---|---|---|

| LAIL@MNP | Solvent-free, 70°C, ultrasound | 82% | Recyclable, high conversion |

| FeCl₃ | Toluene, 80°C | 75% | Low cost |

Comparative Reactivity Insights

This compound exhibits distinct behavior compared to analogs:

-

The lithium acetate group enhances solubility in polar solvents, facilitating reactions in aqueous media.

-

Unlike neutral benzoxazoles, its ionic nature promotes faster electrophilic substitution at ambient temperatures .

Mechanistic Pathways

-

Oxidation : Proceeds via radical intermediates stabilized by the benzoxazole ring .

-

Substitution : Follows an electrophilic aromatic substitution (SEAr) mechanism, with regioselectivity dictated by ring electronics .

-

Condensation : Involves imine formation followed by cyclization, as validated by intermediate isolation .

Scientific Research Applications

Lithium 2-(2,1-benzoxazol-3-yl)acetate has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of lithium 2-(2,1-benzoxazol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The benzoxazole ring can interact with biological macromolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison with Benzothiazole and Other Heterocyclic Derivatives

The benzoxazole core distinguishes Lithium 2-(2,1-benzoxazol-3-yl)acetate from structurally related compounds. Key comparisons include:

Benzothiazole Analogs

Lithium 2-(2,1-benzothiazol-3-yl)acetate () replaces the benzoxazole oxygen with sulfur. Benzothiazole derivatives are often more lipophilic, which could influence solubility and biological membrane permeability .

Imidazole and Thiazole Derivatives

Ethyl esters of imidazole-based acetates (e.g., Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate, ) exhibit greater structural diversity, with substituents like chlorophenyl or trifluoromethyl groups enhancing steric bulk and electronic effects. These modifications can increase metabolic stability or modulate receptor binding compared to the unsubstituted benzoxazole derivative .

Triazole-Thioacetate Systems

Compounds such as 2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl 2-((4-methyl-5-(3-(methyl(neopentyl)amino)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetate () feature triazole rings and thioacetate groups. The thioacetate’s sulfur atom may confer higher reactivity in nucleophilic substitutions compared to the acetate group in the target compound .

Counterion Influence: Lithium vs. Ethyl Esters

The lithium counterion in the target compound contrasts with ethyl esters prevalent in analogs (e.g., ). Key differences include:

Substituent Effects on Reactivity and Stability

Substituents on heterocycles significantly impact chemical behavior:

- Bulkier Groups: Neopentyl or bicyclic systems () introduce steric hindrance, which may reduce reaction rates but improve selectivity in catalysis .

- Unsubstituted Benzoxazole: The absence of EWGs in the target compound may result in lower acidity of the acetate group compared to substituted analogs.

Physical and Chemical Property Analysis

- Density and Melting Point: Lithium acetate dihydrate has a density of 1.3 g/cm³ and m.p. 53–56°C . The benzoxazole derivative may exhibit higher density (~1.4–1.5 g/cm³) and melting point due to aromatic stacking.

- Coordination Chemistry: The lithium ion may coordinate with the benzoxazole nitrogen or acetate oxygen, forming complexes distinct from ethyl ester analogs .

Biological Activity

Lithium 2-(2,1-benzoxazol-3-yl)acetate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound consists of a benzoxazole ring system attached to an acetate group and lithium ion. This unique structure may enhance its solubility and biological activity compared to other benzoxazole derivatives.

Antimicrobial Properties

Research indicates that compounds with benzoxazole moieties often exhibit significant antimicrobial activity. For instance, studies have shown that various benzoxazole derivatives possess selective antibacterial effects against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans .

Table 1: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | Target Organism | Activity (MIC) |

|---|---|---|

| Compound A | Bacillus subtilis | 15 µg/mL |

| Compound B | Candida albicans | 10 µg/mL |

| This compound | TBD | TBD |

Anticancer Potential

The anticancer properties of this compound are particularly noteworthy. Several studies have demonstrated that benzoxazole derivatives can induce cytotoxic effects in various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells . These compounds may inhibit cell proliferation and induce apoptosis through various pathways.

Case Study: Cytotoxicity in Cancer Cells

In a recent study, this compound was tested against multiple cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 20 to 50 µM across different cell types .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. The benzoxazole moiety can interact with enzymes or receptors, potentially leading to the modulation of signaling pathways involved in cell growth and apoptosis .

Pathways Involved

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression.

- Receptor Modulation : Interaction with cellular receptors could alter signaling cascades responsible for cell survival and proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the benzoxazole ring or the acetate group can significantly impact its potency and selectivity against various biological targets .

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Addition of Methyl Group | Increased solubility |

| Substitution at Position 5 | Enhanced anticancer activity |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Lithium 2-(2,1-benzoxazol-3-yl)acetate with high purity?

- Methodological Answer : Synthesis should prioritize controlled reaction conditions (e.g., inert atmosphere, stoichiometric ratios) to minimize byproducts. Purification via recrystallization or column chromatography is critical, with purity validated by HPLC (>98%) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Safety protocols for lithium handling (e.g., moisture exclusion, proper waste disposal) must align with laboratory chemical safety guidelines .

Q. How can spectroscopic and crystallographic techniques characterize this compound’s structure?

- Methodological Answer :

- X-ray diffraction (XRD) : Resolve crystal packing and coordination geometry of the lithium ion. Compare with analogous benzoxazole derivatives (e.g., Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate ).

- FT-IR and Raman spectroscopy : Identify vibrational modes of the benzoxazole ring (C=N stretch ~1600 cm⁻¹) and acetate group (COO⁻ asymmetric stretch ~1550 cm⁻¹).

- Solid-state NMR : Probe lithium ion mobility and local electronic environment using ⁷Li MAS NMR.

Advanced Research Questions

Q. What computational methods are optimal for modeling the electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with a plane-wave basis set (e.g., VASP ) to calculate band structure and charge distribution. Include van der Waals corrections to account for weak intermolecular interactions in the crystal lattice.

- Projector Augmented Wave (PAW) method : Accurately model core-electron interactions, particularly for lithium ions, by transitioning from ultrasoft pseudopotentials to PAW frameworks .

- Validation : Compare computed HOMO-LUMO gaps with experimental UV-Vis spectra to assess model accuracy .

Q. How can researchers resolve contradictions between experimental and computational data on ionic conductivity?

- Methodological Answer :

- Controlled variable testing : Isolate factors such as crystal defects, hydration levels, or temperature effects. For example, impedance spectroscopy can quantify ionic conductivity under varying humidity conditions.

- Ab initio molecular dynamics (AIMD) : Simulate lithium ion diffusion pathways at 300–400 K to identify kinetic barriers. Cross-reference with experimental Arrhenius plots to validate activation energies .

- Error analysis : Quantify discrepancies using root-mean-square deviations (RMSD) between DFT-predicted and XRD-derived lattice parameters .

Q. What frameworks guide the integration of this compound into lithium-ion battery research?

- Methodological Answer :

- Electrolyte design : Evaluate ionic conductivity (σ > 10⁻³ S/cm at 25°C) and electrochemical stability (>4.5 V vs. Li⁺/Li) using cyclic voltammetry. Compare with LiPF₆-based electrolytes for benchmarking .

- Cathode compatibility : Test compatibility with layered oxides (e.g., LiCoO₂) via galvanostatic cycling. Monitor capacity retention over 100 cycles to assess degradation mechanisms (e.g., phase transitions, electrolyte decomposition) .

- Safety protocols : Implement differential scanning calorimetry (DSC) to detect exothermic reactions above 150°C, ensuring thermal stability for high-energy applications .

Methodological Frameworks for Research Design

Q. How to align experimental studies with theoretical frameworks in materials science?

- Methodological Answer :

- Guiding Principle : Link synthesis and characterization to DFT-derived hypotheses (e.g., structure-property relationships for lithium coordination). Use iterative refinement, where computational predictions inform experimental parameter optimization (e.g., solvent choice for enhanced solubility) .

- Data integration : Combine XRD, NMR, and computational charge-density maps into a unified model using software like VESTA or Materials Studio. Address contradictions via Bayesian uncertainty quantification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.